molecular formula C22H23NO2S B11348144 N-(4-methylphenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

N-(4-methylphenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11348144
M. Wt: 365.5 g/mol
InChI Key: KNIBLZCLPKTSNI-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: is a complex organic compound that features a benzamide core substituted with a 4-methylphenyl group, a propoxy group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHYLPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-methylphenylamine with benzoyl chloride to form N-(4-methylphenyl)benzamide.

    Introduction of the Propoxy Group: The benzamide derivative is then reacted with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy group.

    Attachment of the Thiophen-2-ylmethyl Group: Finally, the compound is reacted with thiophen-2-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, this compound can be used as a probe to study the interactions of benzamide derivatives with various biological targets.

Industry: In the industrial sector, the compound can be used in the synthesis of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The benzamide core can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions or hydrogen bonding, enhancing the compound’s binding affinity to its targets. The propoxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability.

Comparison with Similar Compounds

  • N-(4-METHYLPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • N-(4-METHYLPHENYL)-3-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • N-(4-METHYLPHENYL)-3-BUTOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE

Comparison: The uniqueness of N-(4-METHYLPHENYL)-3-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. Compared to its methoxy, ethoxy, and butoxy analogs, the propoxy group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its interaction with biological targets and its solubility in organic solvents.

Properties

Molecular Formula

C22H23NO2S

Molecular Weight

365.5 g/mol

IUPAC Name

N-(4-methylphenyl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C22H23NO2S/c1-3-13-25-20-7-4-6-18(15-20)22(24)23(16-21-8-5-14-26-21)19-11-9-17(2)10-12-19/h4-12,14-15H,3,13,16H2,1-2H3

InChI Key

KNIBLZCLPKTSNI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)C

Origin of Product

United States

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